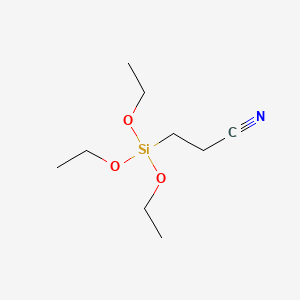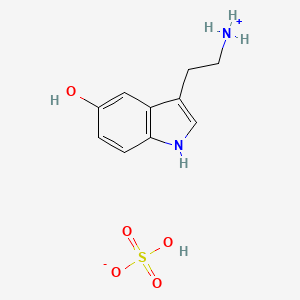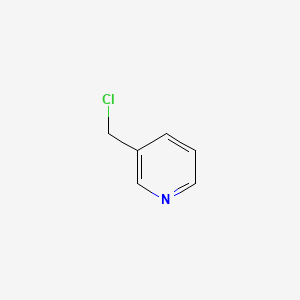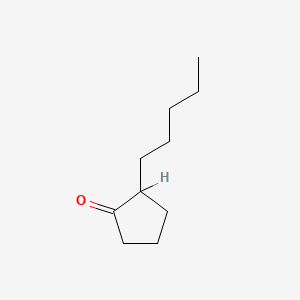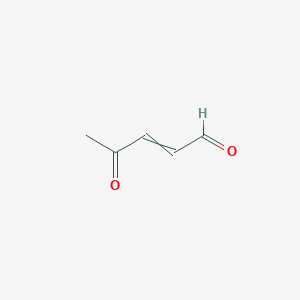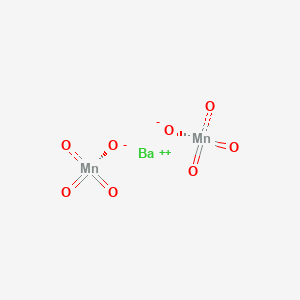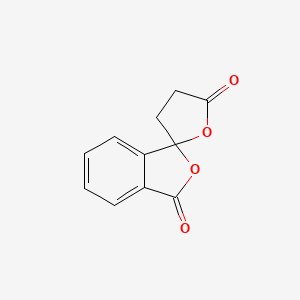
Spirodilactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirodilactone is a member of 2-benzofurans.
Wissenschaftliche Forschungsanwendungen
Cardiovascular and Renal Health
- Cardiovascular Improvement : Spirodilactone enhances left ventricular function and exercise tolerance in patients with chronic heart failure, leading to improved cardiovascular health (Cicoira et al., 2002).
- Endothelial Function : It improves endothelial dysfunction and increases nitric oxide bioactivity in chronic heart failure patients (Farquharson & Struthers, 2000); (Abiose et al., 2004).
- Renal Health : Spirodilactone has been shown to enable more persistent use in patients with chronic kidney disease and resistant hypertension, helping manage blood pressure effectively (Agarwal et al., 2019).
Cancer and Immune System
- Cancer Risks : A study found no increased risk of cancer associated with spirodilactone use, and it was associated with a significantly lower risk of prostate cancer (Mackenzie et al., 2016).
- Immunosurveillance : Spirodilactone has been identified as a stimulator of tumor immunosurveillance and as an inhibitor of DNA repair and viral infection (Gabbard et al., 2020).
Dermatology
- Skin Androgenization : Topical spirodilactone has been effective in treating skin androgenization with minimal systemic effects (Messina et al., 1990).
Bone Health
- Fracture Risk Reduction : In men with congestive heart failure, spirodilactone use is inversely associated with fractures, suggesting a potential role in preserving skeletal strength (Carbone et al., 2008).
Eigenschaften
Produktname |
Spirodilactone |
|---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
spiro[2-benzofuran-3,5'-oxolane]-1,2'-dione |
InChI |
InChI=1S/C11H8O4/c12-9-5-6-11(14-9)8-4-2-1-3-7(8)10(13)15-11/h1-4H,5-6H2 |
InChI-Schlüssel |
ZKEVGLUAKGKGMO-UHFFFAOYSA-N |
SMILES |
C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O |
Kanonische SMILES |
C1CC2(C3=CC=CC=C3C(=O)O2)OC1=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



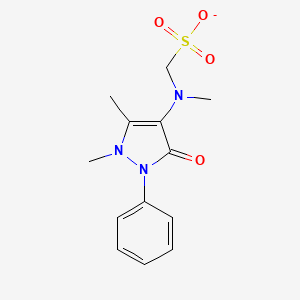
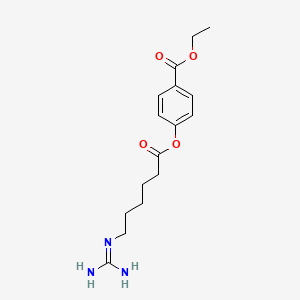
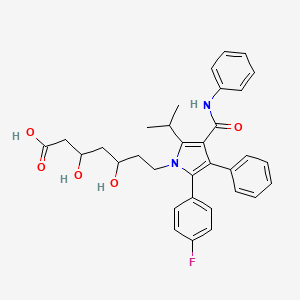
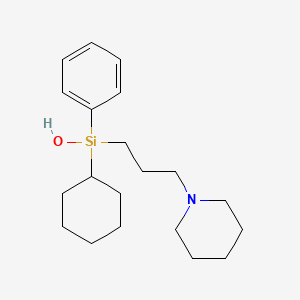
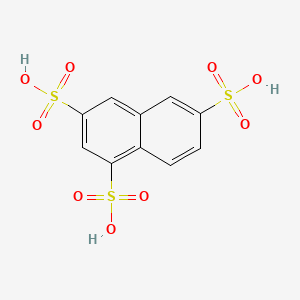
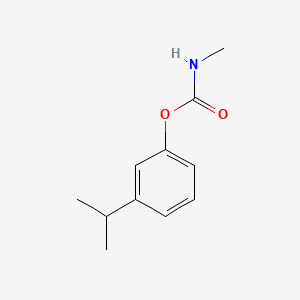

![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)
